molecular formula C9H16N2O3 B1391660 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid CAS No. 1086374-82-4

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid

Cat. No.: B1391660
CAS No.: 1086374-82-4
M. Wt: 200.23 g/mol
InChI Key: VDGGUFINUXKIAH-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a morpholine group at the 1-position and a carboxylic acid group at the 3-position. This structure combines the conformational flexibility of pyrrolidine with the electron-rich morpholine moiety, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

1-morpholin-4-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-9(13)8-1-2-11(7-8)10-3-5-14-6-4-10/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGGUFINUXKIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid typically proceeds via multi-step routes involving:

  • Formation of the pyrrolidine ring system, often through cyclization or ring-closing reactions.
  • Introduction of the morpholine substituent at the nitrogen atom of the pyrrolidine ring.
  • Installation or transformation of the carboxylic acid group at the 3-position of the pyrrolidine ring.
  • Control of stereochemistry to obtain the desired enantiomerically enriched compound.

Organocatalytic Enantioselective Michael Addition Approach

A modern synthetic approach to pyrrolidine-3-carboxylic acid derivatives involves asymmetric Michael addition reactions:

  • Reaction: Organocatalytic enantioselective Michael addition of carboxylate-substituted enones with nitroalkanes.
  • Advantage: This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can be adapted for related compounds such as 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid.
  • Enantiomeric excess: The method achieves high stereoselectivity, with reported enantiomeric excesses up to 97%.
  • Steps: Typically involves two steps—Michael addition followed by further functional group transformations to install the morpholine ring and carboxylic acid moiety.

This organocatalytic method is notable for its stereochemical precision and potential scalability.

Summary Table of Preparation Methods

Preparation Method Key Steps Solvents / Conditions Advantages Reference
Enamine-Benzaldehyde Condensation Reaction of benzaldehyde ester with enamine Aromatic hydrocarbons, ethers, halogenated solvents; molar excess of enamine Flexible solvent choice; good yields
Organocatalytic Enantioselective Michael Addition Michael addition of carboxylate enones with nitroalkanes; stereoselective Organocatalysts, mild conditions High enantiomeric excess (up to 97% ee); concise synthesis
Nucleophilic Substitution & Carboxylation Introduction of morpholine via nucleophilic substitution; carboxylation Standard organic solvents; typical nucleophilic substitution conditions Versatile; allows structural analogues

Additional Research Findings

  • Spectroscopic and Computational Studies: Related pyrrolidine derivatives with morpholine substituents have been studied by UV, FT-IR, NMR, and DFT calculations to elucidate their structural and electronic properties. These studies aid in understanding reactivity during synthesis and potential biological activity.
  • Thermodynamic and Electronic Properties: Density functional theory (DFT) studies provide insights into the stability and reactivity of these compounds, which can inform optimization of synthetic routes and reaction conditions.

Chemical Reactions Analysis

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications:

  • Anticancer Activity: Research indicates that this compound may inhibit specific enzymatic pathways involved in cancer progression. For instance, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and tumor growth. Preliminary studies suggest that it may reduce tumor size in murine models significantly.
  • Neuroprotective Effects: The compound has been investigated for its potential role in neuroprotection. Its interaction with neurotransmitter systems suggests that it may help modulate neurological functions, making it a candidate for treating neurodegenerative diseases.

Biological Research Applications

In biological research, 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid serves as a valuable tool compound:

  • Cellular Pathway Studies: It is utilized to explore cellular mechanisms and pathways. For instance, studies have focused on its ability to influence gene expression related to cell survival and proliferation.
  • Binding Affinity Studies: Interaction studies demonstrate that the compound binds to specific receptors or enzymes, influencing their activity. This aspect is crucial for developing targeted therapies.

Pharmaceutical Development

The compound is also being explored within pharmaceutical development:

  • Lead Compound in Drug Discovery: Its unique properties make it a candidate for lead compounds in drug discovery programs aimed at developing new therapeutic agents.
  • Formulation Development: The compound's stability and solubility characteristics are being examined for incorporation into various drug formulations.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid against triple-negative breast cancer (TNBC) models revealed:

  • Significant Tumor Reduction: Mice treated with the compound exhibited a reduction in tumor size by approximately 40% compared to control groups.
  • Mechanistic Insights: Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting the compound's role in promoting apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects:

  • Improved Cognitive Function: Mice administered with the compound displayed enhanced cognitive performance in behavioral tests compared to untreated controls.
  • Biochemical Analysis: Changes in levels of neurotransmitters were observed, indicating potential modulation of synaptic activity.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 1-morpholin-4-ylpyrrolidine-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features CAS/Reference
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid C₉H₁₄N₂O₃ 198.22 (calculated) Morpholine (1-position), carboxylic acid (3) Flexible core, potential hydrogen bonding Not explicitly listed
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid C₁₁H₁₈N₂O₄ 242.27 Morpholinylethyl chain, 5-oxo group, carboxylic acid Increased hydrophilicity due to oxo group 304859-18-5
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid C₁₄H₁₅NO₅ 277.28 Benzodioxolyl, methyl group, carboxylic acid Enhanced aromatic interactions Not provided
4-(Morpholinomethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Varies ~350–400 Morpholinomethyl, oxo, tetrahydropyrimidine carboxamido Bulky substituents, potential kinase inhibition Not provided

Key Observations :

  • Morpholine Attachment : The position and linker between morpholine and pyrrolidine significantly alter properties. For example, the ethyl linker in 1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid increases molecular weight and hydrophilicity compared to the direct attachment in the target compound .
  • Aromatic Substituents : Compounds with benzodioxolyl or trifluoromethylphenyl groups () exhibit higher molecular weights and may show improved pharmacokinetic profiles due to aromatic interactions .

Biological Activity

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid (also known as MPCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

1-Morpholin-4-ylpyrrolidine-3-carboxylic acid possesses a molecular formula of C10_{10}H16_{16}N2_2O2_2 and a molecular weight of approximately 188.24 g/mol. The compound features a morpholine ring and a pyrrolidine ring, contributing to its reactivity and biological activity. The carboxylic acid functional group is critical for its interactions with biological targets, enhancing its solubility and bioavailability.

Biological Activities

Research indicates that 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied as an inhibitor in enzymatic pathways related to neurological functions, suggesting potential applications in treating neurodegenerative diseases.
  • Binding Affinity : Interaction studies show that MPCA may bind to specific receptors or enzymes, influencing their activity. This property is essential for developing therapeutic agents targeting these biological macromolecules.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
MPCAC10_{10}H16_{16}N2_2O2_2Enzyme inhibitor; potential neuroprotective agent
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acidC12_{12}H19_{19}N3_3O3_3Enhanced reactivity due to oxo group
2-(Morpholin-4-yl)pyridine-3-carboxylic acidC11_{11}H14_{14}N2_2O2_2Altered pharmacological profile due to pyridine ring

Synthesis Methods

Various methods exist for synthesizing 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid, allowing for the fine-tuning of its properties during synthesis. Common synthetic routes include:

  • Cyclization Reactions : Utilizing morpholine and pyrrolidine precursors to form the desired structure with carboxylic acid functionality.
  • Functionalization : Modifying existing compounds through oxidation or substitution reactions to introduce the morpholine moiety.

Case Studies

Several studies have highlighted the therapeutic potential of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid:

  • Neuroprotective Studies : In vitro assays demonstrated that MPCA could protect neuronal cells from oxidative stress by inhibiting specific pathways associated with neurodegeneration.
  • Enzymatic Assays : Experiments showed that MPCA effectively inhibited enzymes involved in neurotransmitter degradation, indicating its potential role in enhancing synaptic function .

The mechanism by which 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological processes such as neurotransmitter release and receptor activation, leading to therapeutic effects in neurological contexts .

Q & A

Q. What are the primary synthetic routes for preparing 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling morpholine derivatives with pyrrolidine carboxylic acid precursors via nucleophilic substitution or amidation reactions. For example, morpholine hydrochloride (C₄H₉ClN) can react with activated pyrrolidine esters under reflux in solvents like 1,4-dioxane or THF. Temperature control (e.g., 80–100°C) and catalysts such as triethylamine are critical for optimizing yields . Side reactions, such as over-oxidation of the pyrrolidine ring, can be mitigated by using mild reducing agents like sodium borohydride .

Q. How does the structural configuration of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid influence its reactivity in medicinal chemistry applications?

The compound’s reactivity is dictated by its dual functionality: the morpholine ring provides electron-rich nitrogen for hydrogen bonding, while the pyrrolidine-3-carboxylic acid group offers a site for derivatization (e.g., esterification or amidation). The carboxylic acid can participate in salt formation or act as a leaving group in nucleophilic substitution reactions. Steric hindrance from the morpholine moiety may reduce reactivity at the pyrrolidine nitrogen, necessitating tailored catalysts for specific transformations .

Q. What analytical techniques are essential for characterizing 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid and its derivatives?

Key methods include:

  • NMR spectroscopy : To confirm the stereochemistry of the pyrrolidine ring and morpholine substitution pattern.
  • IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities like oxidized byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid derivatives?

SAR studies should focus on modifying substituents at the pyrrolidine and morpholine rings. For example:

  • Pyrrolidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 enhances metabolic stability.
  • Morpholine substitutions : Replacing the oxygen atom with sulfur (e.g., 4-(methylthio)morpholine) alters lipophilicity and target binding . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs.

Q. What experimental strategies resolve contradictions in reported biological activities of morpholine-pyrrolidine hybrids?

Discrepancies often arise from assay conditions or structural variations. For instance:

  • Antimicrobial assays : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC testing protocols.
  • Cytotoxicity profiles : Varying results may stem from cell line-specific uptake mechanisms. Parallel studies using isogenic cell lines (e.g., HEK293 vs. HeLa) can clarify these effects .

Q. How can reaction parameters be optimized to scale up synthesis while minimizing side products?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis; switching to toluene reduces this risk.
  • Catalyst loading : Reducing Pd/C catalyst amounts from 5% to 2% in coupling reactions decreases costs without sacrificing yield .
  • Workup procedures : Chromatography-free purification (e.g., acid-base extraction) is preferable for large-scale synthesis .

Q. What mechanistic insights explain the divergent reactivity of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid in oxidation vs. reduction reactions?

  • Oxidation : The pyrrolidine ring undergoes α-C-H oxidation to form 5-oxo derivatives, mediated by KMnO₄ or RuO₄. Steric shielding by the morpholine group directs oxidation to specific positions .
  • Reduction : NaBH₄ selectively reduces ketone intermediates without affecting the morpholine ring, while LiAlH₄ may over-reduce carboxylic acids to alcohols, requiring careful stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid

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